1-(2-Hydroxycyclobutyl)piperidin-4-ol
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Overview
Description
“1-(2-Hydroxycyclobutyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H17NO2 . It’s a derivative of piperidin-4-ol, which is used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .
Synthesis Analysis
Piperidine derivatives, including “this compound”, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of these compounds is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Scientific Research Applications
Neuropharmacological Research
Studies on arylcyclohexylamines, including ketamine and PCP analogues, serve as foundational templates for exploring neuropharmacological pathways and effects. These substances are critical for developing monitoring strategies and analytical methods in harm reduction efforts, emphasizing the need for accurate analytical data in the absence of reference materials (Wallach et al., 2014).
Pharmaceutical Development
Research into 1,4-disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, highlights the potential of certain structural motifs to increase binding affinity and fine-tune functional properties. These studies demonstrate the feasibility of designing G protein-biased partial agonists, showcasing their therapeutic potential in treating psychiatric disorders (Möller et al., 2017).
Chemical Synthesis and Characterization
Explorations into the synthesis and biological properties of phencyclidine derivatives underline the necessity of both aromatic and piperidine rings for desired biological activity. This research not only contributes to understanding analgesic effects but also offers insights into synthesizing new compounds with potential therapeutic benefits (Ahmadi & Mahmoudi, 2005).
Additionally, the development of polyhydroxylated piperidines emphasizes their broad therapeutic potential. Innovative synthesis methods enable the creation of novel compounds, highlighting the versatility and significance of piperidine derivatives in medicinal chemistry (Barnes et al., 2015).
Antimicrobial and Anticancer Research
Studies on N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone reveal significant antimicrobial activities against both bacterial and fungal strains, showcasing the potential of piperidine derivatives in addressing infectious diseases (Mubarak et al., 2015). Furthermore, research on pyrano[3,2-c]chromene derivatives with cell cycle arrest and apoptosis induction capabilities points to the importance of piperidine-based compounds in developing anticancer therapies (El-Agrody et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(2-Hydroxycyclobutyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells that express the CCR5 receptor . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(2-Hydroxycyclobutyl)piperidin-4-ol”, have significant potential in drug design and play a crucial role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(2-hydroxycyclobutyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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